molecular formula C21H26N2O2 B2458800 N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamide CAS No. 2034569-11-2

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamide

Katalognummer B2458800
CAS-Nummer: 2034569-11-2
Molekulargewicht: 338.451
InChI-Schlüssel: UFHJBJVPLHQYJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamide, also known as HIF-1α inhibitor, is a small molecule compound that has been extensively studied for its potential therapeutic applications in cancer treatment. This inhibitor selectively targets the hypoxia-inducible factor 1 alpha (HIF-1α), a transcription factor that plays a critical role in tumor angiogenesis, metabolism, and survival under hypoxic conditions.

Wirkmechanismus

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamide inhibits N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamideα by blocking its transcriptional activity. N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamideα is a transcription factor that regulates the expression of genes involved in angiogenesis, glucose metabolism, and cell survival under hypoxic conditions. Inhibition of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamideα by this compound leads to decreased expression of these genes, resulting in reduced tumor growth and metastasis.
Biochemical and Physiological Effects
Studies have shown that N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamide has several biochemical and physiological effects. It has been shown to inhibit tumor angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and other pro-angiogenic factors. It also inhibits glucose metabolism in cancer cells, leading to decreased ATP production and cell death. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamide in lab experiments include its selectivity for N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamideα and its ability to inhibit tumor growth and metastasis in preclinical models. However, it is important to note that this compound has limitations in terms of its pharmacokinetics and bioavailability, which may affect its efficacy in vivo.

Zukünftige Richtungen

There are several future directions for the research on N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamide. One direction is to optimize its pharmacokinetics and bioavailability to improve its efficacy in vivo. Another direction is to investigate its potential in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, further studies are needed to understand the molecular mechanisms underlying its effects on tumor angiogenesis and glucose metabolism.

Synthesemethoden

The synthesis of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamide has been reported in several studies. The most common method involves the reaction of 2-(1-methylindolin-5-yl)ethanol with 2-phenylbutyryl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound.

Wissenschaftliche Forschungsanwendungen

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamide has been extensively studied for its potential therapeutic applications in cancer treatment. N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamideα is overexpressed in many types of solid tumors, and its inhibition by this compound has been shown to reduce tumor growth and metastasis in preclinical models.

Eigenschaften

IUPAC Name

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-3-18(15-7-5-4-6-8-15)21(25)22-14-20(24)17-9-10-19-16(13-17)11-12-23(19)2/h4-10,13,18,20,24H,3,11-12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHJBJVPLHQYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.